6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE
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Overview
Description
N,7-dimethyl-5-nitroquinolin-6-amine is a chemical compound belonging to the quinoline family. It is characterized by its yellow crystalline powder form and is primarily used in various fields such as medical research, environmental research, and industrial research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,7-dimethyl-5-nitroquinolin-6-amine typically involves the direct reductive N-methylation of nitro compounds. This method is more attractive and straightforward compared to conventional N-methylation of amines, as it avoids the prepreparation of NH-free amines and significantly shortens the separation and purification steps . Various methylating agents and catalytic systems have been reported for this transformation, including methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide (DMSO), and formaldehyde .
Industrial Production Methods
Industrial production of N,7-dimethyl-5-nitroquinolin-6-amine involves large-scale synthesis using cost-effective and readily available nitro compounds as raw materials. The process typically includes sequential hydrogenation and methylation steps, which are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,7-dimethyl-5-nitroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and nitro groups can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and various methylating agents such as methyl halides and formaldehyde . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
N,7-dimethyl-5-nitroquinolin-6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,7-dimethyl-5-nitroquinolin-6-amine involves its interaction with molecular targets and pathways within cells. The compound is known to induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with DNA replication and repair mechanisms, leading to cell death.
Comparison with Similar Compounds
N,7-dimethyl-5-nitroquinolin-6-amine can be compared with other quinoline analogs, such as:
Quinoline: The parent compound with a simpler structure.
7-methylquinoline: A derivative with a single methyl group.
5-nitroquinoline: A derivative with a single nitro group.
Compared to these similar compounds, N,7-dimethyl-5-nitroquinolin-6-amine offers a more potent and possibly safer alternative for certain applications, particularly in oncology, due to its unique combination of methyl and nitro substituents.
Properties
IUPAC Name |
N,7-dimethyl-5-nitroquinolin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-6-9-8(4-3-5-13-9)11(14(15)16)10(7)12-2/h3-6,12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAKNHMEWSMOBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=C1NC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398749 |
Source
|
Record name | 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83407-41-4 |
Source
|
Record name | 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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